molecular formula C12H15NO4 B14913172 (R)-1-(2-Methylfuran-3-carbonyl)piperidine-2-carboxylic acid

(R)-1-(2-Methylfuran-3-carbonyl)piperidine-2-carboxylic acid

Cat. No.: B14913172
M. Wt: 237.25 g/mol
InChI Key: BEGSDUDKWCWBQG-SNVBAGLBSA-N
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Description

®-1-(2-Methylfuran-3-carbonyl)piperidine-2-carboxylic acid is a complex organic compound featuring a piperidine ring substituted with a 2-methylfuran-3-carbonyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2-Methylfuran-3-carbonyl)piperidine-2-carboxylic acid typically involves multi-step organic reactions. One common approach is the condensation of a piperidine derivative with a 2-methylfuran-3-carbonyl chloride under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis. The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of ®-1-(2-Methylfuran-3-carbonyl)piperidine-2-carboxylic acid may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

®-1-(2-Methylfuran-3-carbonyl)piperidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form corresponding lactones or carboxylic acids.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the carboxylic acid group can be converted to esters or amides.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Acid chlorides or anhydrides in the presence of a base like pyridine.

Major Products

The major products formed from these reactions include lactones, alcohols, esters, and amides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

®-1-(2-Methylfuran-3-carbonyl)piperidine-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-1-(2-Methylfuran-3-carbonyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-1-(2-Methylfuran-3-carbonyl)piperidine-2-carboxylic acid is unique due to its specific combination of a piperidine ring with a 2-methylfuran-3-carbonyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

(2R)-1-(2-methylfuran-3-carbonyl)piperidine-2-carboxylic acid

InChI

InChI=1S/C12H15NO4/c1-8-9(5-7-17-8)11(14)13-6-3-2-4-10(13)12(15)16/h5,7,10H,2-4,6H2,1H3,(H,15,16)/t10-/m1/s1

InChI Key

BEGSDUDKWCWBQG-SNVBAGLBSA-N

Isomeric SMILES

CC1=C(C=CO1)C(=O)N2CCCC[C@@H]2C(=O)O

Canonical SMILES

CC1=C(C=CO1)C(=O)N2CCCCC2C(=O)O

Origin of Product

United States

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